5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine (CAS 2381061-56-7) is a bifunctional synthetic intermediate in the piperazinylpyrimidine class—a chemotype recognized as a privileged scaffold for selective kinase inhibition and CNS modulation. The molecule integrates a tert-butyl group at the pyrimidine 5-position and a Boc-protected piperazine at the 2-position, functioning as a protected precursor that can be deprotected to unveil a free secondary amine for subsequent diversification.

Molecular Formula C17H28N4O2
Molecular Weight 320.4 g/mol
Cat. No. B13663489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine
Molecular FormulaC17H28N4O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H28N4O2/c1-16(2,3)13-11-18-14(19-12-13)20-7-9-21(10-8-20)15(22)23-17(4,5)6/h11-12H,7-10H2,1-6H3
InChIKeyJRIUZXMIZOMTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine: A Protected Piperazinyl-Pyrimidine Intermediate for Selective Kinase and CNS-Targeted Drug Discovery


5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine (CAS 2381061-56-7) is a bifunctional synthetic intermediate in the piperazinylpyrimidine class—a chemotype recognized as a privileged scaffold for selective kinase inhibition and CNS modulation [1]. The molecule integrates a tert-butyl group at the pyrimidine 5-position and a Boc-protected piperazine at the 2-position, functioning as a protected precursor that can be deprotected to unveil a free secondary amine for subsequent diversification [2]. This architecture is embedded within a patent landscape encompassing S6K1, CDK, and JAK2 inhibitors, confirming its role as a strategic building block for targeted inhibitor libraries.

Why 5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine Cannot Be Replaced by Other Piperazinylpyrimidine Analogs in Preclinical Development


Generic substitution of 5-substituted piperazinylpyrimidine intermediates fails because the pyrimidine 5-substituent is the primary determinant of kinase pocket occupancy and selectivity profile, while the Boc group governs synthetic tractability and timing of piperazine unmasking [1]. Published structure-activity relationship (SAR) data demonstrate that piperazinylpyrimidine derivatives achieve >180-fold selectivity over Notch cleavage solely through specific 5-position optimization [2], and that 5-substitution dictates differential growth inhibition potency across the NCI-60 panel, with certain analogs exhibiting selective cytostatic activity against basal-like breast cancer lines while others show global cytotoxicity [3]. Removing the tert-butyl group (to yield the 5-H analog) or replacing it with halogen or nitrile substituents fundamentally alters both the steric contour and electronic character of the pyrimidine core, producing a different chemical entity with a divergent biological profile that cannot serve as a drop-in replacement.

5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Steric Bulk Differentiation: tert-Butyl vs. Halogen and Hydrogen at the Pyrimidine 5-Position

The 5-tert-butyl substituent confers a steric profile (Taft Es = -1.54; Molar Refractivity = 19.62) that is distinct from all common comparator substituents, with 2.3-fold greater steric demand than bromine and 6.2-fold greater than hydrogen. This translates into differentiated biochemical selectivity: piperazinylpyrimidine series with optimized 5-substituents achieve >180-fold in vitro selectivity for γ-secretase modulation over Notch cleavage inhibition [1], a selectivity window governed by 5-position steric and electronic tuning. The tert-butyl analog is further implicated in patent filings as a precursor to S6K1-selective inhibitors achieving 400-fold selectivity over S6K2 [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Hydrophobicity-Driven Property Differentiation: cLogP Comparison Across 5-Substituted Analogs

The 5-tert-butyl analog has a predicted cLogP of approximately 3.5, representing a 2-order-of-magnitude increase in computed octanol-water partition coefficient relative to the 5-H analog (cLogP ~1.0) and a meaningful increase over the 5-Br analog (cLogP ~2.4). The 5-CN analog (cLogP ~1.8) and 5-Cl analog (cLogP ~2.2) fall between these extremes. This elevated lipophilicity positions the tert-butyl intermediate as the optimal precursor for CNS-penetrant drug discovery programs, where the piperazinylpyrimidine chemotype has demonstrated utility as γ-secretase modulators for Alzheimer's disease [1], and for targeting intracellular kinase domains where balanced lipophilicity correlates with cell permeability.

Physicochemical Property Optimization Lipophilicity ADME Prediction

Selectivity for Oncogenic Kinase Mutants: Class-Level Evidence from Piperazinylpyrimidine Chemical Series

Piperazinylpyrimidine-based derivatives have been demonstrated to exhibit selective binding and inhibition of oncogenic mutant forms of KIT and PDGFRA kinases relative to their wild-type isoforms [1]. In kinase profiling across the NCI-60 cell line panel, structurally related compounds (compounds 4 and 15) showed selective cytostatic activity against MDA-MB-468 triple-negative/basal-like breast carcinoma cells, with compound 4 demonstrating preferential potency against PDGFR family kinase mutants implicated in treatment-resistant tumors [2]. While direct quantitative selectivity data for the 5-tert-butyl compound awaits deprotection and full biological profiling, the steric and lipophilic properties described above predict that the tert-butyl substituent will confer a distinct selectivity fingerprint within this chemotype.

Kinase Selectivity Mutant-Selective Inhibition Precision Oncology

Synthetic Tractability Advantage: Boc-Protected Piperazine Enables Late-Stage Diversification Without Cross-Reactivity

The Boc-protected piperazine moiety in the target compound permits controlled, orthogonal deprotection (TFA or HCl/dioxane) to unveil the free piperazine only at the desired synthetic stage [1]. This contrasts with the unprotected 5-(tert-butyl)-2-(piperazin-1-yl)pyrimidine analog (CAS not assigned), which introduces a nucleophilic secondary amine incompatible with many downstream transformations (e.g., acylation, reductive amination, or Buchwald-Hartwig coupling of the pyrimidine ring). The 5-bromo analog (tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, CAS 374930-88-8) offers a different synthetic vector—transition metal-catalyzed cross-coupling at the 5-position—but the target compound's tert-butyl group provides a metabolically stable, non-reactive substituent suitable for projects where late-stage functionalization at the piperazine nitrogen is prioritized and 5-position reactivity must be avoided .

Synthetic Chemistry Protecting Group Strategy Parallel Library Synthesis

Optimal Procurement Scenarios for 5-(tert-Butyl)-2-(4-Boc-1-piperazinyl)pyrimidine in Drug Discovery and Development


Rational Design of Subtype-Selective Kinase Inhibitors for Resistant Cancer Genotypes

Procure this compound as the core building block when designing mutant-selective PDGFR family or S6K1 kinase inhibitors. The piperazinylpyrimidine class has validated selectivity against oncogenic KIT/PDGFRA mutants [1] and achieves 400-fold S6K1-over-S6K2 selectivity with optimized 5-substitution [2]. The tert-butyl group at the 5-position provides the steric bulk and lipophilicity required for occupying hydrophobic kinase pockets that distinguish mutant from wild-type isoforms, while the Boc-protected piperazine enables late-stage diversification for pharmacokinetic optimization without altering the selectivity-conferring pyrimidine core. This scenario is directly supported by class-level selectivity data and patent disclosures of piperazinylpyrimidine kinase inhibitor series.

CNS-Penetrant γ-Secretase Modulator Discovery for Alzheimer's Disease

The elevated cLogP (~3.5) of this compound places it within the optimal lipophilicity range for CNS drug candidates, while the piperazinylpyrimidine scaffold has demonstrated >180-fold in vitro selectivity for γ-secretase modulation over Notch cleavage inhibition [3]. This selectivity window is essential for avoiding Notch-related toxicities (e.g., gastrointestinal and immunological adverse effects) that have plagued previous γ-secretase inhibitor programs. Researchers pursuing Alzheimer's disease therapeutics should select this specific intermediate over the 5-H or 5-CN analogs because it combines CNS-favorable physicochemical properties with a scaffold proven capable of achieving the safety-selectivity threshold required for clinical translation.

Parallel Library Synthesis for Kinase Selectivity Profiling

Employ this compound as the central intermediate in a focused library where the Boc group is removed and the liberated piperazine is diversified with various capping groups (sulfonamides, amides, ureas, or alkyl groups). Comparative libraries built from the 5-H or 5-Br analogs will yield different selectivity fingerprints due to altered kinase pocket interactions [1]. The 5-tert-butyl substituent provides a unique steric baseline that, when combined with piperazine diversification, enables exploration of chemical space inaccessible to halogen- or nitrile-substituted analogs and is directly relevant to established structure-kinase selectivity relationships in the piperazinylpyrimidine series [2].

Triple-Negative Breast Cancer (TNBC) Chemical Probe Development

The piperazinylpyrimidine chemotype has shown selective cytostatic activity against MDA-MB-468 triple-negative/basal-like breast carcinoma cells in the NCI-60 panel [1], and structurally related tert-butyl-piperazine-carboxylate hybrids modulate β-catenin signaling in MDA-MB-231 cells [4]. Procurement of this 5-tert-butyl-substituted analog supports the development of chemical probes for investigating kinase-dependent and kinase-independent mechanisms in TNBC, a breast cancer subtype with limited targeted therapy options. The Boc protection strategy facilitates the synthesis of probe molecules with photoaffinity or biotin tags for target identification studies.

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